molecular formula C18H14FN3O3 B3747342 4-[(3-FLUOROANILINO)CARBONYL]PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE

4-[(3-FLUOROANILINO)CARBONYL]PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE

Cat. No.: B3747342
M. Wt: 339.3 g/mol
InChI Key: PFMATWXXEHYFAX-UHFFFAOYSA-N
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Description

4-[(3-Fluoroanilino)carbonyl]phenyl 1-methyl-1H-pyrazole-3-carboxylate is a complex organic compound that features a pyrazole ring, a phenyl group, and a fluoroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Fluoroanilino)carbonyl]phenyl 1-methyl-1H-pyrazole-3-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclocondensation of hydrazine derivatives with acetylenic ketones . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the formation of the pyrazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Fluoroanilino)carbonyl]phenyl 1-methyl-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoroaniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[(3-Fluoroanilino)carbonyl]phenyl 1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-Fluoroanilino)carbonyl]phenyl 1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Chloroanilino)carbonyl]phenyl 1-methyl-1H-pyrazole-3-carboxylate
  • 4-[(3-Bromoanilino)carbonyl]phenyl 1-methyl-1H-pyrazole-3-carboxylate
  • 4-[(3-Methoxyanilino)carbonyl]phenyl 1-methyl-1H-pyrazole-3-carboxylate

Uniqueness

The presence of the fluoroaniline moiety in 4-[(3-Fluoroanilino)carbonyl]phenyl 1-methyl-1H-pyrazole-3-carboxylate imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity compared to its chloro, bromo, and methoxy analogs .

Properties

IUPAC Name

[4-[(3-fluorophenyl)carbamoyl]phenyl] 1-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O3/c1-22-10-9-16(21-22)18(24)25-15-7-5-12(6-8-15)17(23)20-14-4-2-3-13(19)11-14/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMATWXXEHYFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)OC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(3-FLUOROANILINO)CARBONYL]PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE
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4-[(3-FLUOROANILINO)CARBONYL]PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE

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